molecular formula C19H16N6OS B6501130 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide CAS No. 941991-41-9

2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B6501130
CAS No.: 941991-41-9
M. Wt: 376.4 g/mol
InChI Key: LARNIACPQXURMG-UHFFFAOYSA-N
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Description

2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidines , which have been studied for their potential biological activities.

Mode of Action

It’s known that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new lsd1 inhibitors . LSD1 is a histone demethylase, and its inhibition can lead to changes in gene expression. If this compound acts as an LSD1 inhibitor, it would interact with the enzyme to prevent it from removing methyl groups from histones, thereby affecting gene expression.

Result of Action

Some compounds with the [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been tested for antiproliferative activities against human cancer cell lines . If this compound shares similar properties, it might inhibit cell proliferation, potentially making it useful in cancer treatment.

Biochemical Analysis

Biochemical Properties

2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification . The inhibition of LSD1 by this compound leads to changes in the methylation status of histones, thereby affecting gene expression and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation and migration of cancer cells by targeting LSD1 . This inhibition results in the suppression of cell growth and the induction of apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of LSD1, inhibiting its enzymatic activity . This inhibition leads to the accumulation of methylated histones, which in turn affects the transcription of genes involved in cell proliferation and survival. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits LSD1 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The metabolic products of the compound may also interact with other biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the localization and accumulation of the compound, which in turn influences its biological activity. The compound’s distribution within different tissues and organs is crucial for its therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of this compound plays a key role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound to exert its effects on target biomolecules and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide typically involves the reaction of 3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-carbonitrile with nucleophilic reagents. The reaction conditions vary depending on the nature of the nucleophile. For instance, amines, alkoxide ions, and carbanions can be used to substitute the cyano group at the 7-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include amines, alkoxide ions, carbanions, Grignard reagents, sulfuric acid, and hydroxylamine. The reaction conditions typically involve the use of solvents such as ethanol and the presence of catalysts like sodium hydride .

Major Products Formed

The major products formed from these reactions include substituted triazolopyrimidines, amides, amidoximes, esters, and hydrazides .

Scientific Research Applications

2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is unique due to its specific structural features and the presence of both triazolopyrimidine and acetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methylphenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-7-5-6-10-15(13)22-16(26)11-27-19-17-18(20-12-21-19)25(24-23-17)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARNIACPQXURMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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